An In-depth Technical Guide to the Synthesis and Chemical Structure of 2-Oxo-Zoniporide Hydrochloride
An In-depth Technical Guide to the Synthesis and Chemical Structure of 2-Oxo-Zoniporide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Oxo-Zoniporide Hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). The document details its chemical structure, properties, and synthesis, including both a proposed chemical pathway and an established enzymatic method. Furthermore, it elucidates the key signaling pathways affected by the inhibition of NHE-1.
Chemical Structure and Properties
2-Oxo-Zoniporide is the major metabolite of Zoniporide, formed through the oxidation of the quinoline ring. The hydrochloride salt enhances the compound's solubility.
Chemical Name: 5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride[1] Molecular Formula: C₁₇H₁₇ClN₆O₂[1] Molecular Weight: 372.81 g/mol [1] CAS Number: 372078-42-7[1]
Table 1: Physicochemical Properties of 2-Oxo-Zoniporide Hydrochloride
| Property | Value | Source |
| Molecular Weight | 372.81 g/mol | [1] |
| Molecular Formula | C₁₇H₁₇ClN₆O₂ | [1] |
| IUPAC Name | 5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride | [1] |
| CAS Number | 372078-42-7 | [1] |
| Purity (Commercial) | >95% (HPLC) | LGC Standards |
Synthesis of 2-Oxo-Zoniporide Hydrochloride
The synthesis of 2-Oxo-Zoniporide Hydrochloride can be approached through two primary routes: chemical synthesis involving the oxidation of Zoniporide or an enzymatic approach leveraging the metabolic pathway.
Proposed Chemical Synthesis
Experimental Protocol:
Step 1: Oxidation of Zoniporide to 2-Oxo-Zoniporide
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Dissolution: Dissolve Zoniporide in a suitable organic solvent such as acetic acid or a mixture of acetic acid and water.
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Oxidation: To the solution, add an oxidizing agent. Common reagents for the oxidation of quinolines to quinolin-2-ones include potassium permanganate (KMnO₄) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
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Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine.
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Purification: The crude 2-Oxo-Zoniporide is purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 2-Oxo-Zoniporide in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
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Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of 2-Oxo-Zoniporide with stirring.
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Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 2-Oxo-Zoniporide Hydrochloride.
Enzymatic Synthesis
2-Oxo-Zoniporide is the primary metabolite of Zoniporide, formed by the action of aldehyde oxidase (AO). This enzymatic conversion can be utilized for its synthesis, particularly for generating standards for metabolic studies.
Experimental Protocol:
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Enzyme Source: A preparation containing aldehyde oxidase is required. This can be in the form of human liver S9 fractions or a recombinant system expressing human AO.
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Incubation: Zoniporide is incubated with the enzyme source in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
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Cofactors: The reaction may require cofactors, although AO typically utilizes molybdenum.
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Monitoring: The formation of 2-Oxo-Zoniporide is monitored over time using LC-MS/MS.
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Extraction and Purification: Once a sufficient amount of the product has been formed, the reaction is stopped (e.g., by adding a quenching solvent like acetonitrile). The product is then extracted and purified using techniques such as solid-phase extraction (SPE) followed by preparative HPLC.
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Salt Formation: The purified 2-Oxo-Zoniporide can be converted to the hydrochloride salt as described in the chemical synthesis protocol.
Table 2: Kinetic Data for the Enzymatic Formation of 2-Oxo-Zoniporide
| Parameter | Value | Species | Enzyme Source | Source |
| Kₘ | 3.4 µM | Human | Liver S9 Fraction | [2] |
| Vₘₐₓ | 74 pmol/min/mg protein | Human | Liver S9 Fraction | [2] |
Mechanism of Action and Signaling Pathways
2-Oxo-Zoniporide Hydrochloride functions as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Inhibition of NHE-1 has been shown to have significant effects on various downstream signaling pathways, particularly in the context of cellular stress, inflammation, and proliferation.
The inhibition of NHE-1 leads to intracellular acidification, which can modulate the activity of pH-sensitive enzymes and transcription factors. Notably, NHE-1 inhibition has been linked to the attenuation of the NF-κB and ERK1/2 signaling pathways.
Caption: NHE-1 Inhibition Signaling Pathway.
Diagram Description: 2-Oxo-Zoniporide Hydrochloride inhibits the sodium-hydrogen exchanger 1 (NHE-1) at the plasma membrane. This leads to an increase in intracellular proton concentration (acidification). The resulting lower intracellular pH can inhibit the activity of key signaling kinases such as IKK (IκB kinase) and MEK1/2. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Similarly, inhibition of the MEK1/2-ERK1/2 cascade prevents the nuclear translocation of ERK1/2. The net effect is a reduction in the transcription of genes involved in inflammation and cell proliferation.
Experimental Workflows
A typical experimental workflow to evaluate the efficacy of newly synthesized 2-Oxo-Zoniporide Hydrochloride would involve confirming its identity and purity, followed by in vitro assays to assess its biological activity.
Caption: Experimental workflow for synthesis and evaluation.
Workflow Description: The workflow begins with the synthesis of 2-Oxo-Zoniporide, followed by purification and conversion to its hydrochloride salt. The identity and purity of the final compound are confirmed using analytical techniques such as HPLC/UPLC, mass spectrometry, and NMR. Subsequently, the biological activity is assessed through in vitro assays, including a direct measure of NHE-1 inhibition, evaluation of its effect on cell viability, and analysis of its impact on downstream signaling pathways via western blotting for key phosphorylated proteins.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical structure, and biological context of 2-Oxo-Zoniporide Hydrochloride. The proposed chemical synthesis, alongside the established enzymatic method, offers pathways for obtaining this compound for research purposes. The elucidation of its mechanism of action as an NHE-1 inhibitor and its impact on key cellular signaling pathways underscores its potential as a pharmacological tool and a lead compound for drug development, particularly in therapeutic areas where modulation of intracellular pH and related signaling is beneficial. Further research into the chemical synthesis and biological applications of 2-Oxo-Zoniporide Hydrochloride is warranted to fully explore its therapeutic potential.
